5,6-Dihydroquinoline-5,6-diol

Description

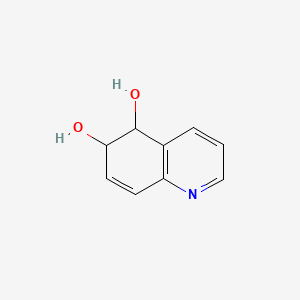

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroquinoline-5,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLUIZBBRMXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(C2O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87707-12-8 |

Source

|

| Record name | Quinoline-5,6-diol, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087707128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chemical structure and properties of 5,6-Dihydroquinoline-5,6-diol

Topic: Chemical Structure, Properties, and Applications of 5,6-Dihydroquinoline-5,6-diol Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5,6-Dihydroquinoline-5,6-diol is a pivotal bicyclic metabolite and chiral synthon in organic synthesis. It exists primarily as two stereochemical configurations—cis and trans—which are produced via distinct biological and chemical pathways. The cis-dihydrodiol is a signature metabolite of bacterial dioxygenase activity (e.g., Pseudomonas putida), representing a "green" route to chiral arene diols. Conversely, the trans-dihydrodiol is typical of mammalian cytochrome P450 metabolism involving an epoxide intermediate. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and utility as a scaffold for functionalized quinolines and alkaloids.

Chemical Identity & Stereochemistry[1]

The compound consists of a pyridine ring fused to a cyclohexadiene ring bearing two vicinal hydroxyl groups. Its reactivity and biological role are dictated by the relative stereochemistry of these hydroxyls.

| Feature | Description |

| IUPAC Name | 5,6-Dihydroquinoline-5,6-diol |

| Common Name | Quinoline-5,6-dihydrodiol |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number (Generic) | 87707-12-8 |

| CAS Number (trans) | 84244-15-5 |

| Structure Class | Aza-arene dihydrodiol |

Stereochemical Distinction

-

cis-5,6-Dihydroquinoline-5,6-diol:

-

Origin: Bacterial dihydroxylation (Toluene Dioxygenase - TDO).

-

Configuration: Typically enantiopure (e.g., (+)-(5R,6S)).

-

Key Feature: The hydroxyl groups are on the same face, facilitating chelation but making the compound prone to dehydration under acidic conditions.

-

-

trans-5,6-Dihydroquinoline-5,6-diol:

-

Origin: Mammalian metabolism (CYP450) or chemical hydrolysis.

-

Mechanism: Formed via the nucleophilic attack of water on the intermediate quinoline-5,6-oxide.

-

Key Feature: The hydroxyl groups are anti-periplanar.

-

Physicochemical Profile

The following data aggregates experimental values for the cis-diol and trans-diol isomers. Note that the cis-diol is often handled as a transient intermediate in biological systems but can be isolated under controlled conditions.

Table 1: Physical & Spectral Properties[4]

| Property | cis-Isomer (Bacterial) | trans-Isomer (Synthetic/Mammalian) |

| Physical State | White crystalline solid | Solid |

| Melting Point | 85–86°C (Racemic: 44–46°C) | >120°C (Derivative dependent) |

| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly in Hexane | Soluble in polar organic solvents |

| Optical Rotation | [α]D -100 (c 0.11, CHCl₃) | Varies by enantiomeric excess |

| Stability | Prone to acid-catalyzed dehydration to 3-hydroxyquinoline | More stable to dehydration than cis |

Spectroscopic Signature (¹H NMR - 300 MHz, CDCl₃)

-

cis-Isomer:

-

δ 3.73 (d, J=3.9 Hz, H-6): Carbinol proton.[1]

-

δ 3.91 (d, J=4.0 Hz, H-5): Carbinol proton.

-

δ 7.28 (dd, H-3): Aromatic pyridine proton.

-

Diagnostic: The coupling constant J ≈ 4.0 Hz between H-5 and H-6 is characteristic of cis-diaxial/diequatorial geometry in the cyclohexadiene ring.

-

-

trans-Isomer:

-

Typically exhibits a larger coupling constant (J ≈ 8–10 Hz) for the carbinol protons due to their anti-periplanar arrangement.

-

Synthesis & Production Pathways

The production of 5,6-dihydroquinoline-5,6-diol follows two divergent mechanistic logic flows: Enzymatic Dihydroxylation vs. Chemical Epoxidation .

Pathway A: Biocatalytic Synthesis (cis-Selective)

This route utilizes the Toluene Dioxygenase (TDO) enzyme system found in soil bacteria like Pseudomonas putida UV4. It is an atom-efficient, enantioselective process.

Mechanism:

-

Dioxygen Insertion: TDO introduces molecular oxygen across the 5,6-double bond.

-

Reduction: A dehydrogenase component reduces the intermediate to the cis-diol.

-

Result: Formation of optically active (+)-(5R,6S)-cis-diol.

Pathway B: Chemical/Mammalian Synthesis (trans-Selective)

This route mimics mammalian liver metabolism or standard organic oxidation.

Mechanism:

-

Epoxidation: Oxidation of the 5,6-bond (e.g., using mCPBA or CYP450) yields quinoline-5,6-oxide.

-

Hydrolysis: Epoxide hydrolase (enzymatic) or acid-catalyzed attack by water opens the ring.

-

Result: Inversion of configuration leads to the trans-diol.

Figure 1: Divergent synthetic pathways for cis- and trans-5,6-dihydroquinoline-5,6-diol.

Experimental Protocols

Protocol 1: Isolation of cis-Diol from Pseudomonas putida

Note: This protocol assumes access to a biotransformation facility.

-

Culture Growth: Inoculate P. putida UV4 in minimal salts medium with succinate (carbon source). Induce TDO activity by exposing cells to benzene vapor or toluene.

-

Biotransformation: Resuspend cells in phosphate buffer (pH 7.2). Add quinoline substrate (0.5–1.0 g/L). Incubate at 30°C with shaking (200 rpm) for 12–24 hours.

-

Extraction: Remove cells via centrifugation (10,000 x g). Extract the supernatant continuously with ethyl acetate for 24 hours.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield white crystals.

-

Validation: Confirm structure via ¹H NMR (look for cis-coupling J≈4Hz) and absence of aromatic phenol peaks.

Protocol 2: Chemical Stability Test

-

Dissolve 10 mg of 5,6-dihydroquinoline-5,6-diol in 1 mL of solvent (CDCl₃ for NMR monitoring).

-

Add 10 µL of dilute HCl or expose to ambient air/light.

-

Observation: Monitor the disappearance of the carbinol protons (δ 3.7–4.0) and the appearance of aromatic signals corresponding to 3-hydroxyquinoline or anthranilic acid derivatives.

Applications & Reactivity

Chiral Synthons

The cis-dihydrodiol is a valuable "chiral pool" molecule. Because it is produced as a single enantiomer by bacteria, it serves as a starting material for the synthesis of complex alkaloids, such as dictamnine and other furoquinoline alkaloids, without the need for expensive chiral resolution steps.

Metabolic Biomarker

In drug development, the presence of the trans-diol in urine or plasma indicates metabolism via the epoxide-hydrolase pathway. This is critical for assessing the toxicity potential of quinoline-based drugs, as the epoxide intermediate is often electrophilic and potentially genotoxic.

Aromatization

Under oxidative conditions (e.g., dehydrogenation), the diol can be converted to 5,6-dihydroxyquinoline (a catechol analog), which is a potent chelator and redox-active molecule.

References

-

PubChem. (2025).[2] 5,6-Dihydroquinoline-5,6-diol Compound Summary. National Library of Medicine. [Link]

-

Boyd, D. R., et al. (2021).[3][1] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. [Link]

-

BuyersGuideChem. (2025). 5,6-Quinolinediol, 5,6-dihydro-, trans- (CAS 84244-15-5). [Link][4]

-

ResearchGate. (2025). cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine. [Link]

Sources

- 1. Frontiers | Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides [frontiersin.org]

- 2. 5,6-Dihydroquinoline | C9H9N | CID 12318317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis… [ouci.dntb.gov.ua]

- 4. buyersguidechem.com [buyersguidechem.com]

The Arene Oxide Conundrum in Quinoline Metabolism: Mechanisms, Toxicity, and Mitigation

This technical guide details the metabolic fate of quinoline, specifically focusing on the transient and reactive arene oxide intermediates. It is designed for researchers in medicinal chemistry and toxicology.

Executive Summary

Quinoline scaffolds are ubiquitous in drug discovery, appearing in antimalarials, kinase inhibitors, and virology targets. However, the metabolic bioactivation of the quinoline core presents a significant liability. Cytochrome P450-mediated oxidation generates electrophilic arene oxides (epoxides). While some of these intermediates are detoxified via hydrolysis, others—specifically those formed at the 2,3-position—are potent alkylating agents capable of driving hepatotoxicity and genotoxicity.

This guide dissects the "Tale of Two Oxides" (the 5,6-oxide vs. the 2,3-oxide), details the NIH Shift mechanism, and provides a validated experimental workflow for trapping these fleeting metabolites.

Mechanistic Foundations: The Tale of Two Oxides

The metabolic activation of quinoline is not uniform.[1] It proceeds through distinct regioselective pathways driven by specific CYP450 isoforms. Understanding the difference between the "K-region" (like the 5,6-bond) and the "non-K-region" (like the 2,3-bond) is critical for interpreting toxicity data.

The 5,6-Arene Oxide Pathway (Detoxification Dominant)

-

Primary Driver: CYP2A6 (Human).

-

Mechanism: Oxidation at the 5,6-bond yields quinoline-5,6-oxide .

-

Fate: This epoxide is a substrate for Microsomal Epoxide Hydrolase (mEH) , which rapidly hydrolyzes it into the trans-5,6-dihydrodiol. This pathway is generally considered a route of detoxification, although the diol can undergo secondary oxidation.

-

Observation: In human liver microsomes (HLM), the 5,6-diol is a major stable metabolite.

The 2,3-Arene Oxide Pathway (Toxicity Dominant)

-

Primary Driver: CYP2E1 and CYP3A4.

-

Mechanism: Oxidation at the 2,3-bond yields quinoline-2,3-oxide .

-

Fate: Unlike the 5,6-oxide, the 2,3-oxide is highly unstable and resistant to mEH hydrolysis. Instead, it acts as a "hard" electrophile.

-

The NIH Shift: To regain aromaticity, the 2,3-oxide undergoes a spontaneous rearrangement known as the NIH Shift (1,2-hydride shift). This yields 3-hydroxyquinoline .[2][3]

-

Toxicity Trigger: The transient 2,3-oxide can covalently bind to N7-guanine or N3-adenine in DNA before rearrangement occurs. Studies using fluoro-quinolines confirm this: blocking the 2,3-position (e.g., 2-fluoroquinoline) abolishes mutagenicity, whereas blocking the 5,6-position does not.

Visualization of Metabolic Divergence

Figure 1: Divergent metabolic pathways of quinoline. The 2,3-oxide pathway poses the primary genotoxic risk.

The Toxicity Nexus: Adduct Formation

The danger of arene oxides lies in their electrophilicity. If the NIH shift or hydrolysis is slow relative to nucleophilic attack, toxicity ensues.

| Parameter | Quinoline-5,6-Oxide | Quinoline-2,3-Oxide |

| Stability | Moderate (Substrate for mEH) | Low (Rapid rearrangement) |

| Primary Fate | Hydrolysis to Diol | NIH Shift to Phenol (3-OH) |

| Toxic Mechanism | Potential redox cycling (if oxidized to quinone) | Direct DNA alkylation (N-alkylation) |

| Mutagenicity | Low (in S. typhimurium) | High (Abolished by F-substitution) |

| Biomarker | 5,6-Dihydrodiol | 3-Hydroxyquinoline |

Key Insight: The presence of 3-hydroxyquinoline in a metabolic screen is a "red flag." It implies the transient existence of the mutagenic 2,3-oxide.

Experimental Workflow: Trapping Reactive Metabolites

Direct detection of arene oxides is difficult due to their short half-lives. The industry standard is Glutathione (GSH) Trapping , where the soft nucleophile (GSH) attacks the epoxide, opening the ring to form a stable conjugate detectable by LC-MS.

Protocol: Microsomal Incubation with GSH Trapping

Objective: Detect transient quinoline arene oxides as GSH conjugates (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Test Compound (Quinoline derivative) (10 mM DMSO stock).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

L-Glutathione (reduced, GSH) (100 mM aqueous stock).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

-

Pre-Incubation:

-

Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4).

-

Add HLM (final conc. 1.0 mg/mL) and GSH (final conc. 5 mM).

-

Add Test Compound (final conc. 10 µM).

-

Equilibrate at 37°C for 5 minutes. Note: Adding GSH pre-initiation ensures it is available immediately upon oxide formation.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Final reaction volume: 200 µL.

-

-

Incubation:

-

Incubate at 37°C with shaking for 30–60 minutes.

-

Control: Run a parallel sample without NADPH (negative control) and without GSH (stability control).

-

-

Termination:

-

Add 200 µL of ice-cold Quenching Solution (ACN + 0.1% FA).

-

Vortex for 30 seconds; centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 column (e.g., Waters BEH C18).

-

Mobile Phase: Gradient of Water (0.1% FA) and ACN (0.1% FA).

-

MS Scan Modes:

-

Full Scan: Search for

. (GSH adds 307 Da, but loss of water/oxidation often results in net +307 or +289 shifts depending on the exact mechanism). -

Neutral Loss Scan (CNL): Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).

-

Precursor Ion Scan: Scan for precursors of m/z 272 (deprotonated GSH fragment) in negative mode.

-

-

Workflow Visualization

Figure 2: Experimental workflow for trapping transient arene oxides using Glutathione.

Risk Mitigation in Drug Design[4]

If a quinoline scaffold is essential for efficacy, the metabolic risks must be engineered out.

-

Fluorine Scanning:

-

Substitute Hydrogen with Fluorine at the 2 or 3 positions.

-

Rationale: The C-F bond is metabolically stable and resists epoxidation. Blocking the 2,3-positions forces metabolism toward the safer 5,6-pathway or N-oxidation.

-

Evidence: 2-fluoroquinoline is non-mutagenic in Ames tests.

-

-

Electronic Deactivation:

-

Introduce electron-withdrawing groups (EWGs) on the pyridine ring of the quinoline.

-

Rationale: Epoxidation is an electrophilic attack by the CYP oxo-iron species. Reducing electron density on the ring raises the activation energy for epoxide formation.

-

-

Steric Hindrance:

-

Place bulky substituents (e.g., methyl, chloro) at the C2 position.

-

Rationale: Interferes with the approach of the CYP heme iron to the critical 2,3-bond.

-

References

-

Reigh, G., et al. (1996).[3] Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Link

-

LaVoie, E. J., et al. (1991).[2] Structure-activity studies on the mutagenicity of quinoline derivatives. Mutation Research. Link

-

Tada, M., et al. (1980).[2] Metabolism of quinoline and its binding to nucleic acids. Cancer Research. Link

-

Kassahun, K., et al. (1997). Mechanism-based inactivation of CYP2A6 by 8-methoxypsoralen. Drug Metabolism and Disposition. Link

-

Argoti, D., et al. (2011). Cyanide Trapping of Iminium Ion Reactive Intermediates. Chemical Research in Toxicology. Link

-

Baillie, T. A. (2006). Targeting the Metabolic Activation of Quinoline. Chemical Research in Toxicology. Link

Sources

Technical Guide: 5,6-Dihydroquinoline-5,6-diol in Alkaloid & Metabolite Synthesis

The following technical guide details the utility of 5,6-Dihydroquinoline-5,6-diol as a chiral synthon, focusing on its production via Pseudomonas putida UV4 and its application in synthesizing enantiopure arene oxides and alkaloid mimics.

Part 1: Core Directive & Strategic Value

The Chiral Arene Paradox: Aromatic rings are traditionally viewed as flat, achiral scaffolds. However, their enzymatic desymmetrization yields cis-dihydrodiols—chiral, non-aromatic dienes that possess high functional density. The Molecule: cis-5,6-Dihydroquinoline-5,6-diol (henceforth Q-cis-diol ) is a homochiral metabolite derived from quinoline. Unlike chemical oxidation, which yields racemic trans-diols or epoxides, the enzymatic route delivers a single enantiomer (typically (+)-(5R,6S)) with >98% e.e. Strategic Utility:

-

Metabolite Standards: It allows the synthesis of elusive mammalian arene oxide metabolites (e.g., quinoline 5,6-oxide) required for toxicity profiling in drug development.

-

Chiral Pool Expansion: It serves as a precursor for functionalized tetrahydroquinolines and aza-sugar analogues, bypassing complex asymmetric catalysis.

-

Alkaloid Scaffolding: It provides the core stereochemistry for furoquinoline alkaloids (e.g., dictamnine derivatives).

Part 2: Chemoenzymatic Production Protocol

The Biocatalytic System

The production relies on the Toluene Dioxygenase (TDO) enzyme system, most efficiently expressed in the mutant strain Pseudomonas putida UV4 . This strain lacks cis-diol dehydrogenase activity, preventing the further oxidation of the diol to a catechol, thereby accumulating the desired chiral metabolite.

Experimental Protocol: Fermentation & Extraction

Note: This protocol scales to 10 L but is described here for a 2 L benchtop biotransformation.

Reagents & Equipment:

-

Strain: Pseudomonas putida UV4 (constitutive TDO expression).

-

Medium: Basal salts mineral medium (BSM) supplemented with sodium succinate (carbon source).

-

Substrate: Quinoline (98% purity).

-

Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

-

Inoculum Preparation: Inoculate 100 mL of sterile BSM (with 20 mM sodium succinate) with P. putida UV4. Incubate at 30°C, 200 rpm for 12 hours.

-

Bioreactor Setup: Transfer inoculum to a 2 L fermenter containing 1.9 L BSM. Maintain pH at 7.0–7.2 using 1M NaOH/HCl.

-

Induction & Feeding:

-

While UV4 is constitutive, adding a volatile inducer (e.g., toluene vapor via air inlet) can enhance TDO activity in some variants, but is often unnecessary for UV4.

-

Substrate Addition: Add Quinoline (1.0 g dissolved in 5 mL ethanol) in a fed-batch manner over 4 hours. Critical: Quinoline is toxic; do not exceed 0.5 g/L concentration at any time.

-

-

Biotransformation: Monitor the reaction by TLC (SiO₂, EtOAc/MeOH 9:1). The starting material (UV active, high R_f) will disappear, and the diol (UV active, lower R_f, stains brown with iodine) will appear.

-

Harvest & Extraction:

-

Centrifuge culture broth (6000 rpm, 20 min) to remove cells.

-

Supernatant is saturated with NaCl and extracted with EtOAc (3 x 500 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C (the diol is thermally sensitive).

-

-

Purification: Recrystallize the crude residue from EtOAc/Hexane to yield colorless needles of (+)-(5R,6S)-5,6-dihydroquinoline-5,6-diol.

Typical Yield: 30–45% isolated yield. Characterization:

-

MP: 138–140°C.

-

[α]D: +140 (c 0.4, MeOH).

Part 3: Chemical Reactivity & Synthesis Applications[1][2][3]

Once isolated, the Q-cis-diol serves as a versatile divergence point. The diene system is amenable to cycloadditions, while the diol can be protected or activated.

Application A: Synthesis of Enantiopure Arene Oxides

Mammalian metabolism of quinoline proceeds via an unstable trans-dihydrodiol or arene oxide. Synthesizing the arene oxide (epoxide) chemically is difficult due to its tendency to aromatize to a phenol (NIH Shift).

Protocol (Boyd Method):

-

Protection: React Q-cis-diol with 2,2-dimethoxypropane (pTsOH cat.) to form the acetonide.

-

Epoxidation: Treat the protected diene with m-CPBA. The acetonide directs epoxidation anti to the oxygen functions.

-

Deprotection/Elimination: Basic hydrolysis allows for the formation of the syn-diol epoxide, which can be dehydrated to the target Quinoline 5,6-oxide .

Application B: Chiral Tetrahydroquinoline Ligands

Hydrogenation of the Q-cis-diol saturates the double bond, locking the chiral centers.

-

Reaction: H₂ (1 atm), Pd/C (5%), MeOH.

-

Product: (5S,6R)-5,6-dihydroxy-5,6,7,8-tetrahydroquinoline.

-

Utility: This scaffold can be converted into diamine ligands (e.g., via mesylation and azide displacement) used in asymmetric transfer hydrogenation (ATH) catalysts.

Data Summary: Transformation Efficiency

| Precursor | Reagent/Condition | Product | Yield | Stereochemistry |

| Quinoline | P. putida UV4, O₂ | Q-cis-diol | 35% | (+)-(5R,6S) |

| Q-cis-diol | H₂, Pd/C, MeOH | Tetrahydro-diol | 95% | (+)-(5S,6R) |

| Q-cis-diol | 1. DMP/H⁺ 2. mCPBA | Epoxide Acetonide | 65% | Single Diastereomer |

| Q-cis-diol | Acidic pH (HCl) | 5-Hydroxyquinoline | >90% | Achiral (Aromatization) |

Part 4: Visualization of Pathways

The following diagram illustrates the chemoenzymatic flow from the achiral precursor to high-value chiral targets.

Caption: Figure 1. Chemoenzymatic divergence from Quinoline. The central cis-diol metabolite allows access to reduced chiral scaffolds (blue), oxidized metabolites (red), and complex alkaloids (yellow).

Part 5: References

-

Boyd, D. R., et al. (2021).[1] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology.

-

Boyd, D. R., et al. (2005).[2] "cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids."[2][3] Chemical Communications.[4]

-

Hudlicky, T., et al. (2009). "Enzymatic dihydroxylation of aromatic compounds: Nature's unique reaction and its impact on the synthesis of natural products." Current Opinion in Chemical Biology. (Contextual reference for arene cis-diol utility).

-

O'Dowd, C. R., et al. (2005).[2] "Structure and stereochemistry of cis-dihydro diol and phenol metabolites of bicyclic azaarenes from Pseudomonas putida UV4." Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Draft Genome Sequences of Pseudomonas putida UV4 and UV4/95, Toluene Dioxygenase-Expressing Producers of cis-1,2-Dihydrodiols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chemoenzymatic synthesis protocols for 5,6-Dihydroquinoline-5,6-diol

Application Note: Chemoenzymatic Synthesis of 5,6-Dihydroquinoline-5,6-diol

Executive Summary

This guide details the chemoenzymatic synthesis of (5R,6S)-5,6-dihydroquinoline-5,6-diol (hereafter referred to as Quinoline cis-diol ). Unlike traditional chemical dihydroxylation (e.g., Sharpless), which typically yields trans-diols or requires harsh metal catalysts, this protocol utilizes a bacterial dioxygenase-mediated pathway to install chirality with 100% atom economy and high enantiomeric excess (>98% ee).

The synthesis is defined as chemoenzymatic because it couples a whole-cell biotransformation (enzymatic oxygenation) with rigorous chemical isolation and purification techniques required to stabilize the metastable cis-diol product against dehydration and aromatization.

Scientific Principles & Mechanism

The Biocatalytic Engine

The core transformation is catalyzed by Toluene Dioxygenase (TDO) or Naphthalene Dioxygenase (NDO) . These multicomponent enzyme systems incorporate both atoms of molecular oxygen (

-

Regioselectivity: TDO/NDO preferentially attacks the carbocyclic ring (positions 5,6) over the heterocyclic ring due to the electron-deficient nature of the pyridine moiety.

-

Stereochemistry: The enzyme restricts oxygen attack to a single face of the arene, yielding the cis-diol configuration (typically 5R,6S).

Pathway Diagram

Figure 1: Enzymatic pathway for the cis-dihydroxylation of quinoline.[1][2] The reaction consumes NADH, necessitating the use of whole cells for cofactor regeneration.

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Function |

| Biocatalyst | Pseudomonas putida UV4 (constitutive TDO) OR E. coli JM109(pDTG601) | Source of Dioxygenase |

| Substrate | Quinoline (>98% purity) | Starting Material |

| Media | M9 Minimal Salts + Glucose (20 mM) | Fermentation Medium |

| Solvent | Ethyl Acetate (HPLC Grade) | Extraction Solvent |

| Additives | Sodium Succinate (for P. putida) | Carbon Source |

Biocatalyst Preparation (Upstream)

Criticality: The choice of strain dictates the induction strategy. P. putida UV4 is a constitutive mutant (does not require inducer). Recombinant E. coli strains often require IPTG.

-

Inoculation: Inoculate 100 mL of sterile nutrient broth with a single colony of P. putida UV4. Incubate at 28°C and 200 rpm for 12 hours.

-

Scale-up: Transfer 1% (v/v) inoculum into 2L shake flasks containing 500 mL of Mineral Salts Medium (MSM) supplemented with 20 mM sodium succinate.

-

Growth Phase: Incubate until optical density (

) reaches 1.0–1.2 (approx. 6–8 hours).

Biotransformation (The Reaction)

Safety Note: Quinoline is toxic to bacteria at high concentrations. A fed-batch approach is strictly required.

-

Induction/Preparation:

-

For P. putida UV4: No induction needed.

-

For E. coli pDTG601: Add IPTG (1 mM) when

.

-

-

Substrate Feeding:

-

Add Quinoline vapor or neat liquid in small aliquots.

-

Protocol: Add 0.5 g/L quinoline initially. Seal flasks with cotton wool (allows gas exchange but limits evaporation).

-

Monitoring: Monitor consumption via TLC (EtOAc:Hexane 3:1). Re-feed only when the substrate spot disappears.

-

Total Loading: Do not exceed 2.0 g/L cumulative load to prevent cell death.

-

-

Reaction Time: Typically 18–24 hours post-inoculation.

-

Termination: Stop when substrate conversion stalls or cells lyse (indicated by foaming or pH rise).

Downstream Processing (Isolation)

Stability Warning:cis-Dihydrodiols are acid-sensitive. They readily undergo acid-catalyzed dehydration to form phenols (e.g., 5-hydroxyquinoline). Maintain neutral to basic pH (pH 7.5–8.0) throughout extraction.

-

Cell Removal: Centrifuge culture broth at 6,000 x g for 20 mins at 4°C. Discard the pellet.

-

pH Adjustment: Adjust supernatant pH to 8.0 using dilute NaOH.

-

Extraction:

-

Extract supernatant 3x with equal volumes of Ethyl Acetate (EtOAc).[2]

-

Note: If an emulsion forms, add brine (saturated NaCl) to break it.

-

-

Drying: Dry combined organic layers over anhydrous

(Sodium Sulfate). Magnesium sulfate is slightly acidic and should be avoided if possible. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C . High heat promotes aromatization.

Purification

The crude extract often contains unreacted quinoline and minor phenolic byproducts.

-

Recrystallization (Preferred):

-

Dissolve crude residue in minimum hot Ethyl Acetate.

-

Add Hexane dropwise until turbidity appears.

-

Cool to 4°C overnight.

-

Yield: White crystalline solid.

-

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel (neutralized with 1%

). -

Mobile Phase: Gradient 50% -> 100% EtOAc in Hexane.

-

Process Workflow Diagram

Figure 2: Step-by-step workflow for the chemoenzymatic production of Quinoline cis-diol.

Characterization Data

Verify the product identity using the following literature values (Boyd et al.):

| Parameter | Value | Notes |

| Appearance | White crystalline solid | Turns brown if oxidized/dehydrated |

| Melting Point | 139–140 °C | Recrystallized from EtOAc |

| Optical Rotation | (c 0.5, MeOH) | |

| Characteristic vinyl protons at | ||

| Stereochemistry | (5R, 6S) | Determined by X-ray or correlation |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Quinoline toxicity killed the cells.

-

Solution: Reduce feeding rate or use a two-phase system (add 10% dioctyl phthalate) to act as a substrate reservoir.

-

-

Issue: Product Decomposition.

-

Cause: Acidic conditions during workup.

-

Solution: Wash organic phase with 5%

before drying. Store product at -20°C under Argon.

-

-

Issue: Emulsions.

-

Cause: Cell lysis releasing proteins.

-

Solution: Filter broth through Celite before extraction.

-

References

-

Boyd, D. R., et al. (2021).[2][3] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Boyd, D. R., et al. (1993).[2] "Dioxygenase-catalysed cis-dihydrodiol formation in the carbo- and hetero-cyclic rings of quinolines." Chemical Communications. Available at: [Link]

-

PubChem. "5,6-Dihydroquinoline-5,6-diol Compound Summary."[4] National Library of Medicine. Available at: [Link]

Sources

- 1. Dioxygenase-catalysed cis-dihydrodiol formation in the carbo- and hetero-cyclic rings of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides [frontiersin.org]

- 4. 5,6-Dihydroquinoline-5,6-diol | C9H9NO2 | CID 187632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Isolating 5,6-Dihydroquinoline-5,6-diol from Fermentation Broth

Abstract

This application note provides a comprehensive, step-by-step guide for the isolation and purification of 5,6-Dihydroquinoline-5,6-diol from complex fermentation broths. The protocol is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmaceutical sciences. This guide details critical stages from initial broth clarification to final purification and characterization, emphasizing the rationale behind procedural choices to ensure high purity and recovery. Methodologies covered include biomass removal, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Introduction and Background

5,6-Dihydroquinoline-5,6-diol is a heterocyclic compound of significant interest due to its structural relation to quinoline and its potential as a bioactive molecule or a metabolic intermediate in the biodegradation of quinoline by various microorganisms.[1][2] Microbial fermentation is an increasingly attractive route for the production of such specialty chemicals, offering a greener alternative to traditional synthetic methods.[3] However, the isolation of polar, water-soluble compounds like diols from a complex aqueous matrix like a fermentation broth presents a significant challenge due to the presence of proteins, salts, residual media components, and other metabolites.[4]

This guide provides a robust framework for overcoming these challenges, leading to the successful isolation of high-purity 5,6-Dihydroquinoline-5,6-diol for downstream applications, including structural elucidation, bioactivity screening, and use as an analytical standard.[5]

Physicochemical Properties of 5,6-Dihydroquinoline-5,6-diol

Understanding the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.

| Property | Value / Description | Source | Rationale for Protocol Design |

| Molecular Formula | C₉H₉NO₂ | [6] | Defines the molecular weight for mass spectrometry. |

| Molecular Weight | 163.17 g/mol | [6] | Used for calculating molar concentrations and yields. |

| Polarity | Polar | Inferred from diol structure | The presence of two hydroxyl groups makes the molecule highly polar and hydrophilic, dictating the choice of extraction solvents and chromatography phases.[7][8] |

| Solubility | Expected to be high in water and polar organic solvents (e.g., methanol, ethanol). | Inferred from structure | Guides the selection of solvents for extraction and chromatography. High water solubility makes direct organic solvent extraction challenging.[4] |

| Stability | Acid-catalyzed decomposition can occur, leading to the formation of hydroxyquinolines. | [1] | Procedures should avoid strongly acidic conditions to prevent degradation of the target compound. |

Overall Isolation and Purification Workflow

The successful isolation of 5,6-Dihydroquinoline-5,6-diol from a fermentation broth is a multi-step process. The workflow is designed to systematically remove impurities and concentrate the target compound.

Caption: Overall workflow for the isolation of 5,6-Dihydroquinoline-5,6-diol.

Experimental Protocols

Step 1: Pre-Processing of Fermentation Broth

Objective: To remove microbial cells, cell debris, and other suspended solids from the fermentation broth.

Rationale: The presence of biomass and particulates can interfere with subsequent extraction steps by clogging equipment and forming emulsions during liquid-liquid extraction.[9]

Protocol:

-

Centrifugation: Transfer the fermentation broth into appropriate centrifuge bottles. Centrifuge at 8,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant, which contains the soluble target compound, into a clean vessel. Discard the cell pellet.

-

Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining fine particles.[10] This step is crucial for preparing the sample for subsequent chromatographic steps.

Step 2: Primary Isolation and Extraction

Objective: To extract 5,6-Dihydroquinoline-5,6-diol from the clarified aqueous supernatant and concentrate it, while removing highly polar impurities like salts and sugars.

Rationale: Due to the high polarity of the diol, traditional extraction with non-polar organic solvents like ethyl acetate or dichloromethane is often inefficient.[9][11] Therefore, more specialized techniques are required. Two primary methods are recommended: Liquid-Liquid Extraction (LLE) with a polar solvent or Solid-Phase Extraction (SPE).

Rationale: 1-Butanol is an effective solvent for extracting polar molecules from aqueous solutions.[8] It is partially miscible with water, and its ability to form inverse micelles of water allows it to accommodate and solvate polar solutes.[8]

Protocol:

-

Solvent Selection: Use 1-Butanol as the extraction solvent.

-

pH Adjustment (Optional but Recommended): Adjust the pH of the clarified supernatant to neutral (pH ~7.0) to ensure the diol is in a stable, non-ionized state.

-

Extraction Procedure:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of 1-Butanol.

-

Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

-

Allow the layers to separate. The upper layer is the 1-Butanol phase.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh portions of 1-Butanol to maximize recovery.[12]

-

-

Solvent Removal: Combine the 1-Butanol extracts and remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of butanol may require heating the water bath to 50-60°C.

-

Reconstitution: Dissolve the resulting crude extract in a minimal volume of the initial mobile phase for HPLC purification (e.g., 10% acetonitrile in water).

Rationale: SPE offers a powerful alternative to LLE, often providing cleaner extracts with less solvent usage.[13] For a polar analyte like 5,6-Dihydroquinoline-5,6-diol in an aqueous matrix, a polar-functionalized sorbent like a Diol phase is highly suitable.[7][14] The Diol phase retains polar compounds from non-polar matrices but can also be used in a reversed-phase-like manner to retain moderately polar compounds from aqueous solutions.

Protocol:

-

SPE Cartridge Selection: Use a Diol-functionalized silica SPE cartridge.

-

Cartridge Conditioning:

-

Sample Loading: Load the clarified supernatant onto the SPE cartridge at a slow flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove highly polar impurities like salts and sugars that have weak interactions with the sorbent.

-

Elution: Elute the retained 5,6-Dihydroquinoline-5,6-diol with a polar organic solvent. A gradient elution can be effective. Start with a moderately polar solvent like ethyl acetate and increase polarity with methanol.

-

Elute with 2 column volumes of 50:50 (v/v) ethyl acetate:methanol.

-

Follow with 2 column volumes of 100% methanol to ensure complete recovery.

-

-

Solvent Removal & Reconstitution: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in the initial HPLC mobile phase.

Caption: Decision workflow for primary extraction method selection.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

Objective: To achieve final purification of the target compound to >95% purity.

Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying polar to moderately polar compounds from complex mixtures.[10] A C18 column provides a non-polar stationary phase that retains compounds based on their hydrophobicity. A gradient elution from a highly aqueous mobile phase to one with a higher organic content allows for the separation of compounds with varying polarities.[15][16]

Protocol:

-

Instrumentation: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV-Vis detector (set to ~254 nm and ~280 nm), and a fraction collector.

-

Sample Preparation: Filter the reconstituted crude extract through a 0.22 µm syringe filter before injection to protect the HPLC column.[10]

-

Chromatographic Conditions:

| Parameter | Recommended Value | Rationale |

| Column | C18, 5 µm, ≥100 Å, e.g., 19 x 150 mm | Standard for reversed-phase separation of small molecules.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for nitrogen-containing heterocycles.[10][15] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Flow Rate | 15-20 mL/min (for 19 mm ID column) | Adjust based on column dimensions and system pressure limits. |

| Gradient | 5% to 60% B over 30 minutes | A broad gradient is recommended for initial scouting runs to separate the polar diol from less polar impurities. |

| Detection | UV at 254 nm and 280 nm | Quinoline derivatives typically exhibit strong UV absorbance at these wavelengths.[17] |

-

Fraction Collection: Collect fractions corresponding to the peak of interest.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC under similar conditions to confirm purity. Pool fractions with >95% purity.

-

Final Solvent Removal: Remove the HPLC solvents via lyophilization (freeze-drying) to obtain the final purified compound as a solid.

Step 4: Structural Confirmation and Quantification

Objective: To confirm the identity and determine the concentration of the isolated compound.

Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (163.17 g/mol ) and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[1]

-

UV-Vis Spectroscopy: To determine the absorbance maxima for the purified compound.[17]

-

Quantification: Create a standard curve using a reference standard (if available) or use quantitative NMR (qNMR) to determine the absolute concentration of the purified sample.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low recovery after LLE | Target compound is too polar for the chosen solvent. | Use a more polar extraction solvent like 1-Butanol.[8] Ensure multiple extractions are performed.[12] |

| Emulsion formation during LLE | High concentration of proteins or surfactants in the broth. | Centrifuge the mixture at low speed to break the emulsion. Add a small amount of saturated NaCl solution. |

| No retention on SPE column | Incorrect sorbent choice or improper conditioning. | Use a polar-functionalized sorbent (e.g., Diol).[14] Ensure the sorbent is properly conditioned and not allowed to dry before loading.[7] |

| Poor peak shape in HPLC | Secondary interactions with silica; incorrect mobile phase pH. | Use a mobile phase additive like formic or trifluoroacetic acid.[10] Ensure the pH is appropriate for the analyte's pKa. |

| Compound degradation | Exposure to strong acids or bases. | Maintain a neutral or slightly acidic pH throughout the purification process.[1] |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation of 5,6-Dihydroquinoline-5,6-diol from a fermentation broth. By carefully selecting extraction techniques based on the molecule's polarity and optimizing chromatographic conditions, researchers can achieve high purity and yield. The described workflow, from broth clarification to final characterization, establishes a reliable and reproducible method for obtaining this valuable compound for further scientific investigation.

References

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline.

- JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.

-

Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. [Link]

- UCL Discovery. (n.d.). Recent Advances in Fermentative Production of C4 Diols and their Chemo-catalytic Upgrading to High.

-

Li, Z., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. PMC. [Link]

- Google Patents. (n.d.). Method for purifying bio-1, 3-butanediol from fermentation broth.

-

Shukla, O. P. (1986). Microbial transformation of quinoline by a Pseudomonas sp. Applied and Environmental Microbiology, 51(6), 1332-1342. [Link]

- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.

- PubMed. (n.d.). Microbial transformation of quinoline by a Pseudomonas sp.

-

PubChem. (n.d.). 5,6-Dihydroquinoline-5,6-diol. Retrieved from PubChem website. [Link]

-

Zeng, A. P., & Sabra, W. (2014). Microbial production of short chain diols. PMC. [Link]

- ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison.

- Hawach. (2023, July 31). Commonly Used Solid Phase Extraction Procedure.

- ChemSrc. (2025, May 20). 5,6-dihydroquinoline - C9H9N, density, melting point, boiling point, structural formula, synthesis.

- PubChem. (n.d.). 5,6-Dihydroquinoline.

- ResearchGate. (2025, August 10). Transformation of indole and quinoline by Desulfobacterium indolicum (DSM 3383).

- ResearchGate. (n.d.). Transformation of quinoline (Q) by Desulfobacterium indolicum.

- Supelco. (n.d.). Guide to Solid Phase Extraction.

-

El-Riachy, M., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 14(1), 102923. [Link]

- LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction.

- Agilent. (n.d.). SPE Method Development Tips and Tricks.

- Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.

-

Godeke, J., et al. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Journal of Physical Chemistry B, 122(27), 6975-6988. [Link]

- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.

- ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?

- U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5).

- ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives.

-

Smith, A. M., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. PMC. [Link]

- ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

- Columbia University. (n.d.). Solid-Liquid Extraction.

-

da Silva, J. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

Sources

- 1. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial transformation of quinoline by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial production of short chain diols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Dihydroquinoline-5,6-diol | C9H9NO2 | CID 187632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalspub.com [journalspub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 12. columbia.edu [columbia.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization - Arabian Journal of Chemistry [arabjchem.org]

- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Using 5,6-Dihydroquinoline-5,6-diol as a chiral synthon in organic synthesis

This Application Note provides a comprehensive technical guide for utilizing 5,6-Dihydroquinoline-5,6-diol (specifically the cis-isomer generated via biocatalysis) as a chiral synthon. This molecule represents a "privileged scaffold" in asymmetric synthesis, offering a masked arene oxide functionality and pre-installed chirality that is difficult to access via traditional chemical oxidation.

Introduction & Strategic Value

The 5,6-dihydroquinoline-5,6-diol (hereafter referred to as 1 ) is a chiral cis-dihydrodiol metabolite produced by the enzymatic dihydroxylation of quinoline. Unlike chemical oxidation, which typically yields trans-diols or racemic epoxides, the enzymatic route using toluene dioxygenase (TDO) yields the cis-diol with high enantiopurity (>98% ee).

Why use this Synthon?

-

Masked Arene Oxide: It serves as a stable precursor to the highly reactive 5,6-arene oxide (epoxide), allowing for controlled nucleophilic opening.

-

Chiral Pool Entry: Provides a rigid, bicyclic scaffold with two defined stereocenters (5R, 6S) and a reactive alkene (C7-C8), ideal for total synthesis of alkaloids.

-

Ligand Precursor: The diol functionality can be displaced to generate chiral diamines (e.g., 5,6-diamino-5,6,7,8-tetrahydroquinolines) for asymmetric catalysis.

Sourcing & Preparation (Biocatalytic Protocol)

Note: This molecule is not typically available in catalog chemical libraries due to its potential for dehydration. It must be generated in-house or sourced from specialized biocatalysis CROs.

Protocol A: Fermentative Production

Strain: Pseudomonas putida UV4 (Constitutive TDO expression) or Sphingomonas yanoikuyae B8/36. Substrate: Quinoline (CAS: 91-22-5).

Step-by-Step Workflow:

-

Inoculation: Inoculate 10 L of mineral salts medium (MSM) containing sodium succinate (10 mM) as the carbon source with P. putida UV4. Incubate at 28°C with rotary shaking (150 rpm).

-

Induction & Feeding: Once optical density (OD600) reaches ~1.0, add Quinoline (substrate) continuously via a syringe pump (0.5 g/L final concentration over 12 hours). Note: Quinoline is toxic; slow addition prevents cell death.

-

Biotransformation: Monitor the reaction via HPLC (C18 column, MeOH/H2O gradient). The appearance of a polar peak (Rt ~ 4 min) indicates cis-diol formation.

-

Harvesting: Centrifuge cells (6000 rpm, 20 min). The product is in the supernatant.

-

Extraction (Critical):

-

Adjust supernatant pH to 7.5 (neutrality is crucial to prevent acid-catalyzed dehydration).

-

Extract continuously with Ethyl Acetate (EtOAc) for 24 hours.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo at <30°C.

-

-

Purification: Recrystallize immediately from EtOAc/Hexane or protect as an acetonide (see Protocol B).

-

Yield: Typically 30-40% conversion.

-

Stability: Store at -20°C under Argon.

-

Application 1: Synthesis of Enantiopure Arene Oxides

The cis-diol 1 allows for the synthesis of the elusive quinoline 5,6-oxide , a key intermediate for functionalizing the carbocyclic ring of quinoline alkaloids.

Mechanism & Logic

Direct epoxidation of quinoline is non-selective. Using 1 , we can activate the diol to a leaving group and effect an intramolecular closure to form the epoxide with absolute stereocontrol.

Experimental Protocol

-

Precursor Preparation: Dissolve 1 (1.0 eq) in dry THF.

-

Activation: Add trimethylorthoacetate (1.5 eq) and a catalytic amount of p-TsOH (1 mol%). Stir at RT for 30 min to form the cyclic orthoester.

-

Epoxide Formation: Add trimethylsilyl chloride (TMSCl, 1.2 eq) to generate the chloro-acetate intermediate, followed by treatment with NaOMe (2.0 eq) in MeOH.

-

Mechanism:[1][2][3][4] The base saponifies the acetate and displaces the chloride, closing the epoxide ring with inversion at one center (net retention of relative cis-configuration relative to the original face, but forming the anti-epoxide if starting from trans-precursors; here, it yields the syn-arene oxide equivalent).

-

-

Isolation: The resulting 5,6-epoxy-5,6-dihydroquinoline is unstable. It should be used immediately in the next step (e.g., nucleophilic attack by an amine or cuprate) or stored in liquid nitrogen.

Application 2: Synthesis of Furoquinoline Alkaloid Mimics

This protocol describes the conversion of 1 into a functionalized hydroxyquinoline, mimicking the core of alkaloids like Robustine or Dictamnine .

Protocol B: Aromatization to Chiral Phenols

-

Starting Material: cis-5,6-Dihydroquinoline-5,6-diol (1 ).

-

Reaction: Dissolve 1 in Benzene/Ethanol (1:1).

-

Catalyst: Add Wilkinson’s Catalyst [RhCl(PPh₃)₃] (5 mol%) or simply use acid catalysis (HCl) for dehydration.

-

Note: Acid catalysis yields 5-hydroxyquinoline (via dehydration).

-

Note: Controlled oxidation (MnO₂) yields quinoline-5,6-dione (redox active quinone).

-

-

Target Synthesis (Dictamnine Analog):

-

React 1 with singlet oxygen (¹O₂) (generated via Rose Bengal/hv) to effect a [4+2] cycloaddition across the diene system, followed by rearrangement to form the furan ring fused to the quinoline core.

-

Application 3: Chiral Ligand Synthesis (CAMPY Analog)

The rigid backbone of 1 is ideal for creating bidentate nitrogen ligands for asymmetric hydrogenation.

Protocol C: Synthesis of (5S,6S)-5,6-Diamino-5,6,7,8-tetrahydroquinoline

-

Hydrogenation: Dissolve 1 in MeOH. Add Pd/C (10 wt%) and stir under H₂ (1 atm) for 4 hours.

-

Result: Reduction of the C7-C8 double bond yields 5,6-dihydroxy-5,6,7,8-tetrahydroquinoline .

-

-

Mesylation: React the saturated diol with MsCl (2.2 eq) and Et₃N in DCM at 0°C.

-

Azidation: Treat the bis-mesylate with NaN₃ (3.0 eq) in DMF at 80°C. (Double inversion yields the trans-diazide or cis-diazide depending on neighboring group participation; typically retention of cis requires specific cyclic sulfate routes. For standard displacement, inversion occurs).

-

Reduction: Reduce the diazide with LiAlH₄ in THF to yield the diamine .

-

Usage: Condense with aldehydes to form chiral Salen-type ligands or use directly in Ir-catalyzed transfer hydrogenation.

Visualizations

Figure 1: Chemoenzymatic Workflow & Reactivity

Caption: Divergent synthesis pathways starting from the enzymatically derived cis-diol.

Figure 2: Stability & Handling Decision Tree

Caption: Decision matrix for handling the unstable cis-dihydrodiol to prevent aromatization.

Key Data Summary

| Property | Specification | Notes |

| Molecular Formula | C₉H₉NO₂ | |

| Stereochemistry | (5R, 6S) or (5S, 6R) | Depends on bacterial strain (UV4 yields cis-2R,3S for arenes; check specific rotation). |

| Enantiomeric Excess | >98% | Determined via Chiral HPLC (Chiralcel OD). |

| Stability | T½ ~ 48h at 25°C | Dehydrates to 5-hydroxyquinoline. |

| Solubility | MeOH, EtOAc, DMSO | Poor solubility in Hexane/Water. |

| Key Reaction | Aromatization | Driven by restoration of aromaticity. |

References

-

Boyd, D. R., et al. (2021). "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology. Link

-

Boyd, D. R., Sharma, N. D., et al. (2005).[5] "cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids."[5][6][7] Chemical Communications, (31), 3989–3991.[5] Link

- Hudlicky, T., et al. (2009). "Chemoenzymatic Synthesis of Complex Natural Products from Arene cis-Dihydrodiols." Chemical Reviews. (General methodology reference).

-

Suthar, S. K., et al. (2023). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts." Molecules. (Context for ligand synthesis). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-Dihydrodiol, arene oxide and phenol metabolites of dictamnine: key intermediates in the biodegradation and biosynthesis of furoquinoline alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Functionalization Strategies for 5,6-Dihydroquinoline-5,6-diol

This Application Note is designed for researchers in medicinal chemistry and biocatalysis. It details the handling, stabilization, and functionalization of 5,6-dihydroquinoline-5,6-diol , a sensitive chiral metabolite derived from the enzymatic dihydroxylation of quinoline.

Executive Summary & Structural Analysis

5,6-Dihydroquinoline-5,6-diol (hereafter 1 ) is a homochiral cis-dihydrodiol produced by the dihydroxylation of quinoline by bacterial dioxygenases (e.g., Pseudomonas putida UV4 expressing Toluene Dioxygenase).[1] Unlike its carbocyclic analogues (e.g., from benzene or naphthalene), 1 contains a basic pyridine nitrogen, which influences its stability and reactivity.

Key Structural Features:

-

Chirality: Predominantly (+)-(5R,6S) configuration (>98% ee) when derived from P. putida [1].

-

Reactivity: The molecule is an "arene dihydrodiol." It contains a reactive 7,8-double bond and a secondary allylic/benzylic-like diol system.

-

Instability: The driving force to regain aromaticity (forming 5- or 6-hydroxyquinoline or 5,6-dihydroxyquinoline) makes 1 sensitive to acid-catalyzed dehydration.

Core Application: Compound 1 serves as a chiral pool precursor for the synthesis of enantiopure epoxy-quinolines, tetrahydroquinolines, and antiviral alkaloid mimics.

Handling & Stability Protocol

Critical Warning: Compound 1 is acid-sensitive. Exposure to Brønsted or Lewis acids without protecting groups often leads to spontaneous aromatization, destroying the chiral centers.

Protocol A: Isolation and Storage

-

Extraction: Extract from aqueous biotransformation media using Ethyl Acetate (EtOAc).

-

pH Control: Maintain the aqueous phase at pH 7.5–8.0 during extraction to prevent acid-catalyzed dehydration.

-

Drying: Use Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).

-

Storage: Store neat at -20°C under Argon. Stable for months if kept dry and base-free.

Functionalization Workflow: Protection Strategies

To utilize 1 in multi-step synthesis, the diol must be protected immediately. The acetonide (isopropylidene) derivative is the industry standard for locking the conformation and preventing aromatization.

Protocol B: Acetonide Protection (Kinetic Control)

Objective: Convert 1 to its acetonide 2 without triggering aromatization.

Reagents:

-

Substrate: 5,6-Dihydroquinoline-5,6-diol (1 )

-

Reagent: 2,2-Dimethoxypropane (DMP) (acts as reagent and water scavenger)

-

Solvent: Anhydrous Acetone

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (Milder than pTSA)

-

Quench: Triethylamine (Et₃N)

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of 1 in 5 mL of anhydrous acetone under N₂ atmosphere.

-

Reagent Addition: Add 2.0 equivalents of 2,2-dimethoxypropane (DMP).

-

Catalysis: Add 5 mol% PPTS at 0°C.

-

Note: Do not use strong acids like H₂SO₄ or high loads of pTSA. The pyridine nitrogen in the substrate can buffer the acid, but local high concentrations can still trigger dehydration.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

-

Target Spot: Higher R_f than starting material.

-

Impurity Alert: A UV-active spot moving very high (aromatized phenol) or staying at baseline (decomposition).

-

-

Quench: Add 0.5 mL Et₃N to neutralize the catalyst before concentration.

-

Workup: Concentrate under reduced pressure. Flash chromatography on basic alumina or silica pre-treated with 1% Et₃N.

Outcome: Yields the acetonide-protected dihydroquinoline, stable for further oxidation or reduction steps.

Advanced Derivatization: Epoxidation & Aromatization

Once protected or if specific aromatic derivatives are required, the following pathways are utilized.

Protocol C: Epoxidation to Arene Oxides

The 7,8-double bond is electron-deficient due to the adjacent pyridine ring, making electrophilic epoxidation (e.g., mCPBA) sluggish compared to naphthalene diols.

Methodology:

-

Reagent: Use m-chloroperbenzoic acid (mCPBA) in DCM at 0°C.

-

Buffering: Include NaHCO₃ (2 equiv) in the suspension to neutralize m-chlorobenzoic acid byproduct immediately.

-

Mechanism: The epoxidation occurs anti to the acetonide/diol group due to steric directing, yielding the trans-epoxide.

Protocol D: Controlled Aromatization (Catechol Synthesis)

If the goal is 5,6-dihydroxyquinoline (a catechol mimic), controlled oxidation is preferred over acid dehydration.

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Conditions: Treat 1 (unprotected) with 1.1 equiv DDQ in Dioxane/Benzene at Reflux.

-

Result: Quantitative conversion to 5,6-dihydroxyquinoline.

Visualizing the Chemical Logic

The following diagram illustrates the divergence between preservation of chirality (Protection) and thermodynamic relaxation (Aromatization).

Figure 1: Divergent reaction pathways for 5,6-dihydroquinoline-5,6-diol. Green path preserves chirality; Red path leads to aromatization.

Analytical Validation Data

To validate the success of Protocol B (Protection), compare the physicochemical properties.

| Feature | Substrate (1 ) | Product (2 - Acetonide) | Validation Method |

| State | White crystalline solid | Colorless oil / solid | Visual Inspection |

| Solubility | Polar (MeOH, Water) | Non-polar (DCM, EtOAc) | Solubility Test |

| 1H NMR (C5/C6) | δ 4.0–4.5 ppm (Broad) | δ 4.5–5.0 ppm (Sharp) | Shift due to rigidification |

| Stability | Decomposes < pH 6 | Stable pH 4–10 | Acid Challenge Test |

| Chirality | [α]D +140 (MeOH) | [α]D varies (maintains sign) | Polarimetry [1] |

References

-

Boyd, D. R., Sharma, N. D., Loke, P. L., Carroll, J. G., Stevenson, P., Hoering, P., & Allen, C. C. R. (2021).[2] Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology, 8, 619175.[2] Link

-

Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2002). Aromatic dioxygenases: molecular biocatalysis and applications. Current Opinion in Biotechnology, 13(6), 567-573. Link

-

Larkin, M. J., Kulakov, L. A., & Allen, C. C. R. (2005). Biodegradation and Biotransformation of Aromatic Compounds by Pseudomonas. Advances in Applied Microbiology, 58, 1-52. Link

Sources

Application Note: Scalable Biocatalytic Production of Enantiopure (5R,6S)-5,6-Dihydroquinoline-5,6-diol

Introduction & Mechanistic Rationale

Quinoline and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products, but they also represent significant environmental pollutants resulting from the combustion of fossil fuels[1]. In mammalian metabolism, quinoline is oxidized by Cytochrome P450 enzymes (e.g., CYP2A6, CYP1A2) to form transient arene oxides, such as 5,6-epoxy-5,6-dihydroquinoline. These epoxides are subsequently converted to trans-diols by microsomal epoxide hydrolases[2].

However, for the asymmetric synthesis of advanced pharmaceutical intermediates, the cis-dihydrodiol configuration is highly prized. Bacterial Rieske non-heme iron dioxygenases, specifically Toluene Dioxygenase (TDO) and Naphthalene Dioxygenase (NDO), catalyze the strictly stereoselective cis-dihydroxylation of the quinoline carbocyclic ring[3]. Utilizing mutant bacterial strains like Pseudomonas putida UV4—which expresses TDO but lacks the downstream cis-diol dehydrogenase—enables the accumulation and scalable isolation of enantiopure cis-dihydrodiols, such as (5R,6S)-5,6-dihydroquinoline-5,6-diol[4].

Biocatalyst Selection & Electron Transport Causality

The TDO enzyme complex is a multicomponent system consisting of a flavoprotein reductase, a [2Fe-2S] Rieske ferredoxin, and a mononuclear iron terminal oxygenase (ISP)[3]. This system requires a continuous supply of electrons from NADH to activate molecular oxygen.

Expertise & Causality Check: Why utilize whole-cell biotransformation rather than isolated, purified enzymes?

-

Cofactor Regeneration: Stoichiometric addition of NADH in a cell-free system is economically prohibitive for scalable production. Whole cells naturally regenerate NADH via central carbon metabolism (e.g., utilizing a continuous sodium succinate feed)[5].

-

Enzyme Stability: The multimeric TDO complex is highly unstable upon cell lysis. The intracellular environment maintains the structural integrity of the ISP and facilitates efficient electron transfer between the three sub-units.

Electron transport in Toluene Dioxygenase for quinoline dihydroxylation.

Experimental Protocol: Scalable Whole-Cell Biotransformation

This protocol outlines a self-validating system for the production of (5R,6S)-5,6-dihydroquinoline-5,6-diol using P. putida UV4.

Phase 1: Biocatalyst Cultivation

-

Inoculate a starter culture of P. putida UV4 into 50 mL of Mineral Salts Broth (MSB) supplemented with 0.4% (w/v) sodium succinate. Incubate at 30°C, 200 rpm for 12 hours.

-

Transfer the starter culture to a 5 L bioreactor containing 3 L of MSB.

-

In-Process Control (IPC): Monitor cell growth via optical density (OD600). Once OD600 reaches 0.8, induce TDO expression by introducing toluene vapor into the aeration stream[5].

-

Harvest the cells at the late exponential phase (OD600 ≈ 10-12) via mild centrifugation (4000 × g, 15 min, 4°C) and resuspend the pellet in 1 L of 50 mM potassium phosphate buffer (pH 7.2).

Phase 2: Substrate Feeding & Biotransformation

Expertise & Causality Check: Quinoline is highly toxic to bacterial membranes and can inhibit TDO activity at high concentrations. Therefore, a fed-batch strategy is mandatory to maintain sub-inhibitory aqueous concentrations.

-

Transfer the concentrated cell suspension to a biotransformation vessel equipped with dissolved oxygen (DO) and pH probes.

-

Maintain the temperature at 30°C and agitate at 300 rpm. Ensure aeration maintains DO > 30% to supply the terminal oxygenase.

-

Initiate a continuous feed of quinoline dissolved in ethanol at a rate of 0.5 mmol/h/L.

-

Co-feed sodium succinate (10 mM/h) to drive the intracellular regeneration of NADH.

-

Self-Validating IPC: Sample the aqueous phase every 2 hours. Centrifuge and analyze the supernatant via Reverse-Phase HPLC to monitor substrate depletion and product formation. Adjust the quinoline feed rate to ensure no substrate accumulation occurs.

Phase 3: Downstream Processing (DSP) & Purification

Expertise & Causality Check: cis-Dihydrodiols are sensitive to acid-catalyzed dehydration, which yields unwanted phenols. All downstream processing must be conducted under neutral to slightly alkaline conditions.

-

Terminate the reaction once maximum diol accumulation is achieved (typically 24-36 hours). Centrifuge the broth (8000 × g, 20 min) to remove the biocatalyst.

-

Adjust the cell-free supernatant to pH 7.5 using 1 M NaOH.

-

Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C to prevent thermal degradation.

-

Purify the crude extract via flash chromatography (silica gel, EtOAc/hexane gradient) or direct crystallization to yield the enantiopure diol[3].

Step-by-step workflow for the scalable production and purification of the diol.

Quantitative Data & Quality Control

To ensure reproducibility and rigorous quality control, the following metrics and analytical parameters must be validated for each batch.

Table 1: Biotransformation Yields & Quality Metrics

| Parameter | Specification / Result | Analytical Method |

| Biocatalyst | P. putida UV4 (TDO) | OD600 Monitoring |

| Substrate | Quinoline | HPLC-UV (254 nm) |

| Product | (5R,6S)-5,6-Dihydroquinoline-5,6-diol | NMR / MS |

| Relative Yield | ~33% | Gravimetric[4] |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC |

Table 2: Analytical HPLC Conditions for In-Process Control

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: H₂O (0.1% TFA) / Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL (Cell-free supernatant) |

References

-

Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (Frontiers in Bioengineering and Biotechnology). 1

-

Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline (NCBI). 2

-

Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (Frontiers). 3

-

Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides (PMC). 4

-

Naphthalene-dioxygenase catalysed cis-dihydroxylation of bicyclic azaarenes (ResearchGate). 5

Sources

- 1. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - ProQuest [proquest.com]

- 2. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides [frontiersin.org]

- 4. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol Guide: High-Purity Crystallization of 5,6-Dihydroquinoline-5,6-diol

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for 5,6-Dihydroquinoline-5,6-diol

5,6-Dihydroquinoline-5,6-diol is a heterocyclic organic compound whose derivatives are of significant interest in medicinal chemistry and materials science. As with many biologically active molecules, the ultimate efficacy, safety, and reproducibility of experimental results are intrinsically linked to the purity of the starting material. Crude synthetic products often contain residual starting materials, by-products, or solvents that can interfere with downstream applications, leading to unreliable data and potentially confounding biological assays.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding material with exceptionally high purity.[1][2] This process selectively separates the desired compound from impurities by leveraging differences in solubility within a chosen solvent system. This application note provides a comprehensive guide to the theory and practice of crystallizing 5,6-Dihydroquinoline-5,6-diol, offering detailed protocols and troubleshooting advice grounded in established chemical principles.

Understanding the Molecule: A Rationale for Method Selection

The molecular structure of 5,6-Dihydroquinoline-5,6-diol, featuring two hydroxyl (-OH) groups and a nitrogen atom within its heterocyclic core, defines its physicochemical properties. These functional groups render the molecule polar and capable of forming strong hydrogen bonds.[3] This is the guiding principle for our purification strategy: "like dissolves like."[1][4] Polar solvents will effectively dissolve the compound, particularly at elevated temperatures, while non-polar solvents will be poor solvents. This solubility profile allows for several robust crystallization strategies.

Foundational Principles of Crystallization

The purification of solids by crystallization is based on the principle of differential solubility.[2] The process involves dissolving the impure compound in a suitable solvent at or near its boiling point to create a saturated solution. Any insoluble impurities are removed by hot filtration. As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Soluble impurities, ideally present in lower concentrations, remain in the "mother liquor."[1] The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the precipitation of smaller crystals that may trap impurities.[2][5]

Recommended Crystallization Protocols

Based on the polar nature of 5,6-Dihydroquinoline-5,6-diol, the following methods are recommended. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired crystal quality.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted for its simplicity and effectiveness. The ideal solvent should dissolve the diol when hot but have low solubility when cold.[1]

Recommended Solvents: Ethanol, Methanol, Water, or an Ethanol/Water mixture.

Step-by-Step Methodology:

-